molecular formula C8H9BrFN B2691693 Benzenemethanamine, 3-bromo-4-fluoro-N-methyl- CAS No. 216873-74-4

Benzenemethanamine, 3-bromo-4-fluoro-N-methyl-

Cat. No. B2691693
M. Wt: 218.069
InChI Key: PHSSCQKIEHFJLP-UHFFFAOYSA-N
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Patent
US08071588B2

Procedure details

To the solution of 1,1-dimethylethyl[(3-bromo-4-fluorophenyl)methyl]carbamate (0.755 g, 2.48 mmol) in THF (1 mL) was added BH3.THF (12.5 mL, 1.0 M in THF). The mixture was heated in a microwave machine at about 80° C. for about 30 mins twice. The reaction was then quenched with HCl (10 mL, 1 N) slowly, stirred for 2 h at room temperature, basified with NaHCO3 to pH ˜9, and extracted with EtOAc (50+20 mL). The organic layer was washed with brine, dried over Na2SO4, filtered, concentrated to afford 0.52 g (96%) of the title compound. LC-MS m/z 218 (M+H)+.
Name
1,1-dimethylethyl[(3-bromo-4-fluorophenyl)methyl]carbamate
Quantity
0.755 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
C[C:2]([N:5]([CH2:9][C:10]1[CH:15]=[CH:14][C:13]([F:16])=[C:12]([Br:17])[CH:11]=1)C(=O)[O-])(C)C.B.C1COCC1>C1COCC1>[Br:17][C:12]1[CH:11]=[C:10]([CH2:9][NH:5][CH3:2])[CH:15]=[CH:14][C:13]=1[F:16] |f:1.2|

Inputs

Step One
Name
1,1-dimethylethyl[(3-bromo-4-fluorophenyl)methyl]carbamate
Quantity
0.755 g
Type
reactant
Smiles
CC(C)(C)N(C([O-])=O)CC1=CC(=C(C=C1)F)Br
Name
Quantity
12.5 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with HCl (10 mL, 1 N) slowly
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50+20 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.